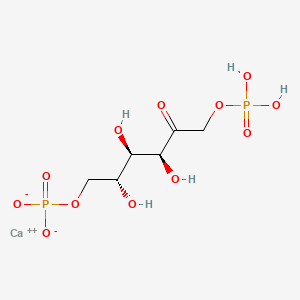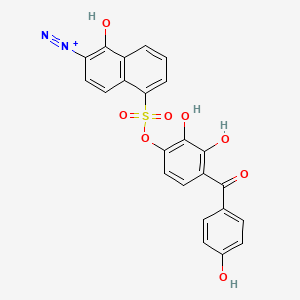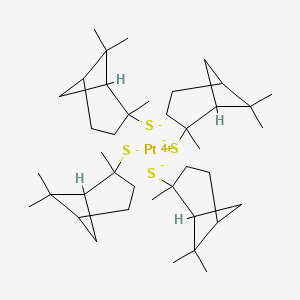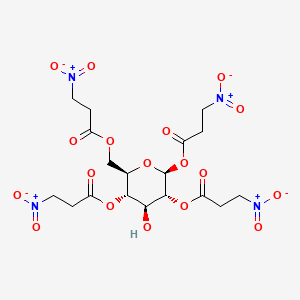
Fructose-1,6-diphosphate calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fructose-1,6-diphosphate calcium salt is a useful research compound. Its molecular formula is C6H12CaO12P2 and its molecular weight is 378.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
D-Fructose-1,6-diphosphate calcium salt (F1,6BP) primarily targets the enzymes involved in the glycolytic pathway . It links to adenine nucleotides which regulate 6-phosphofructokinases (Pfks), the enzymes that catalyze one of the rate-limiting steps of glycolysis .
Mode of Action
F1,6BP interacts with its targets and results in changes in the glycolytic pathway. It has been shown to attenuate voltage-activated calcium currents in hippocampal slices, which may explain its anticonvulsant action .
Biochemical Pathways
F1,6BP plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate . It is a potent stimulator of the pentose-phosphate pathway (PPP), a branching metabolic pathway stemming off glycolysis . The compound also affects excitatory and inhibitory synapses differently, causing a moderate reduction in GABA A receptor-mediated current .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in water . This solubility suggests that it could have good bioavailability, but further studies are needed to confirm this.
Result of Action
The action of F1,6BP results in the blocking of epileptiform activity via a previously unrecognized extracellular effect on voltage-activated calcium currents . This provides new insight into the metabolic control of neural excitability.
Action Environment
The action, efficacy, and stability of F1,6BP can be influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the body . Additionally, the compound’s effectiveness in blocking epileptiform activity suggests that it could be influenced by the neural environment .
Biochemical Analysis
Biochemical Properties
D-Fructose-1,6-diphosphate calcium salt is an essential intermediate in glycolysis, gluconeogenesis, and the pentose phosphate pathway . It interacts with several enzymes, including 6-phosphofructokinases, which catalyze one of the rate-limiting steps of glycolysis . This compound also interacts with adenine nucleotides, which regulate these enzymes . The nature of these interactions is primarily regulatory, ensuring the efficient flow of metabolites through the glycolytic pathway.
Cellular Effects
D-Fructose-1,6-diphosphate calcium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . These interactions enhance the efficiency of glycolysis and energy production within cells. Additionally, D-Fructose-1,6-diphosphate calcium salt can inhibit acetate kinase, further influencing cellular metabolic pathways .
Molecular Mechanism
At the molecular level, D-Fructose-1,6-diphosphate calcium salt exerts its effects through binding interactions with key glycolytic enzymes . It activates 6-phosphofructokinases by binding to adenine nucleotides, which enhances the enzyme’s activity . This activation is crucial for maintaining the rate of glycolysis. Additionally, D-Fructose-1,6-diphosphate calcium salt can influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Fructose-1,6-diphosphate calcium salt can change over time due to its stability and degradation . The compound is generally stable when stored in a cool, dry place away from strong oxidizing agents, acids, and bases . Long-term studies have shown that D-Fructose-1,6-diphosphate calcium salt can maintain its activity and influence on cellular function over extended periods .
Dosage Effects in Animal Models
The effects of D-Fructose-1,6-diphosphate calcium salt vary with different dosages in animal models . At low doses, the compound enhances glycolysis and energy production without causing adverse effects . At high doses, it can lead to toxic effects, including gastrointestinal discomfort and potential allergic reactions . These threshold effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
D-Fructose-1,6-diphosphate calcium salt is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . It acts as a precursor for glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, which are critical intermediates in these pathways . The compound also serves as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase .
Transport and Distribution
Within cells, D-Fructose-1,6-diphosphate calcium salt is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to areas where glycolysis and other metabolic processes occur. The compound’s solubility in water aids in its efficient transport and distribution within cellular compartments .
Subcellular Localization
D-Fructose-1,6-diphosphate calcium salt is primarily localized in the cytoplasm, where glycolysis takes place . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules involved in metabolic processes. The compound’s targeting signals and post-translational modifications ensure its proper localization within the cell .
Properties
IUPAC Name |
calcium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2/t3-,5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUINQIXDJNFJN-BAOOBMCLSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CaO12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2S,4aS,6R,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B561149.png)
![7-Nitro-1H-benzo[d]imidazole-2,5-diol](/img/structure/B561150.png)



![disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B561165.png)
